4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL
Description
4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core. Key structural attributes include:
- Methyl group at position 4, enhancing lipophilicity and steric bulk.
- Hydroxyl group at position 5, offering acidity (predicted pKa ~10–11 based on analogs) and reactivity in intermolecular interactions.
Below, we compare it with three closely related compounds.
Properties
CAS No. |
754954-13-7 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-methyl-2-(propylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C15H16N2OS/c1-3-8-16-15-17-12-10-6-4-5-7-11(10)13(18)9(2)14(12)19-15/h4-7,18H,3,8H2,1-2H3,(H,16,17) |
InChI Key |
PSQFOBHZKKNWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(S1)C(=C(C3=CC=CC=C32)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with thioamides under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-(propylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Hypothetical molecular formula and mass based on structural extrapolation.
†Estimated based on analog pKa values (e.g., ).
Key Observations:
Longer alkyl chains (e.g., propyl vs. methyl) may also influence metabolic stability and binding interactions in biological systems.
Core Saturation :
- The dihydro structure in introduces saturation, likely enhancing conformational rigidity and altering electronic properties (e.g., reduced aromaticity). This could affect reactivity and intermolecular interactions.
Heterocyclic Variations :
- The thiazolo-triazole derivative replaces the naphthothiazole core with a fused thiazole-triazole system. This structural shift increases polarity and may enhance binding to targets requiring multiple heteroatoms (e.g., metalloenzymes).
Biological Activity
4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazole family, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of 4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Research indicates that this compound acts as an inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are critical in inflammatory responses and cancer progression .
- Antitumor Activity : Preliminary studies have shown that derivatives of thiazole compounds exhibit antitumor properties by disrupting the signaling pathways involved in tumor growth. Specifically, compounds similar to 4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL have been evaluated for their ability to inhibit the PI3K/AKT/mTOR pathway .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of thiazole derivatives, including 4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
- In Vivo Studies : In mouse models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
- Pharmacokinetics and Toxicology : Evaluations of pharmacokinetic profiles suggest favorable absorption and distribution characteristics. Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
